Benzyl-2,3,4,5,6-d5 chloride
Description
Significance of Isotopic Labeling in Chemical Science
Isotopic labeling is a technique used to track the journey of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By replacing one or more atoms of a molecule with their isotope, researchers can follow the labeled compound through complex processes. The isotopes can be stable, like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive. wikipedia.org The choice of isotope depends on the analytical method being used.
The primary advantage of using deuterated compounds, where hydrogen is replaced by its heavier, stable isotope deuterium, lies in the ability to differentiate the labeled molecule from its non-labeled counterpart. This is particularly valuable in techniques like mass spectrometry, where the mass difference is easily detected, and in nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between different isotopes. wikipedia.org This isotopic distinction allows for precise quantification and the elucidation of reaction mechanisms and metabolic pathways. pubcompare.ainih.gov
In quantitative analysis, deuterated compounds are frequently used as internal standards. clearsynth.comwikipedia.org An internal standard is a substance added in a constant amount to all samples, including calibration standards and unknowns. wikipedia.orgscioninstruments.com By comparing the analytical signal of the target analyte to that of the internal standard, variations arising from sample preparation and instrument instability can be corrected, leading to more accurate and precise measurements. clearsynth.comscioninstruments.com Deuterated internal standards are ideal because they are chemically almost identical to the analyte of interest, ensuring they behave similarly during extraction, derivatization, and analysis, but are distinguishable by mass spectrometry. wikipedia.orgpubcompare.ai
Overview of Benzyl-2,3,4,5,6-d5 Chloride in Academic Studies
This compound (C₆D₅CH₂Cl) is a deuterated analog of benzyl (B1604629) chloride where the five hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium atoms. chemdad.comsigmaaldrich.com This specific labeling pattern provides a significant mass shift of +5 compared to the unlabeled compound, making it an excellent internal standard for mass spectrometry-based analyses. sigmaaldrich.comsigmaaldrich.com
Its utility extends to various research areas, including:
Mechanistic Studies: The deuterium labels serve as probes to investigate reaction mechanisms. By tracking the position of the deuterium atoms in the products of a reaction, chemists can deduce the pathways through which the reaction proceeds. cymitquimica.com
Quantitative Analysis: It is widely employed as an internal standard for the accurate quantification of benzyl chloride and related compounds in complex matrices, such as environmental and biological samples. clearsynth.comresearchgate.net
Synthesis of Labeled Compounds: this compound can serve as a starting material for the synthesis of other deuterated molecules, expanding the library of available labeled compounds for research. isotope.com
The physical properties of this compound are similar to its non-deuterated counterpart, with slight differences due to the increased mass of deuterium.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 68661-11-0 | sigmaaldrich.comechemi.com |
| Molecular Formula | C₇H₂ClD₅ | echemi.com |
| Molecular Weight | 131.61 g/mol | sigmaaldrich.comechemi.com |
| Melting Point | -43 °C | chemdad.comsigmaaldrich.comechemi.com |
| Boiling Point | 177-181 °C | chemdad.comechemi.com |
| Density | 1.144 g/mL at 25 °C | chemdad.comsigmaaldrich.com |
| Refractive Index | n20/D 1.538 | sigmaaldrich.comechemi.com |
| Isotopic Purity | Typically ≥98 atom % D | sigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
The following sections will delve deeper into the specific applications and research findings related to this compound, highlighting its crucial role in advancing chemical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-2,3,4,5,6-pentadeuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXMKQUNVWSEMD-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583856 | |
| Record name | 1-(Chloromethyl)(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68661-11-0 | |
| Record name | 1-(Chloromethyl)(~2~H_5_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68661-11-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Benzyl 2,3,4,5,6 D5 Chloride
Precursor Synthesis Strategies for Perdeuterated Benzene (B151609) and Toluene (B28343)
The foundational step in synthesizing Benzyl-2,3,4,5,6-d5 chloride is the preparation of a perdeuterated aromatic precursor, either benzene-d6 (B120219) or toluene-d8 (B116792). These molecules serve as the starting point for subsequent functionalization.
Catalytic Hydrogen-Deuterium Exchange Reactions for Aromatic Deuteration
Catalytic Hydrogen-Deuterium (H/D) exchange reactions are a prominent method for the deuteration of aromatic compounds. These reactions typically utilize a deuterium (B1214612) source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a catalyst to replace hydrogen atoms on the aromatic ring with deuterium.
A variety of catalysts have been shown to be effective for this transformation. Platinum-on-carbon (Pt/C) is a notable heterogeneous catalyst that can facilitate H/D exchange on aromatic rings using D₂O as the deuterium source. researchgate.net This method is advantageous due to the ease of catalyst separation from the reaction mixture. researchgate.net Studies have shown that platinum catalysts tend to have a higher selectivity for the deuteration of aromatic positions compared to palladium catalysts, which often favor the exchange of aliphatic hydrogens. researchgate.net For instance, the deuteration of phenol (B47542) can be achieved efficiently at room temperature with a 5% Pt/C catalyst, whereas a similar level of deuteration with a palladium catalyst requires a significantly higher temperature of 180°C. researchgate.net
Homogeneous catalysts have also been developed for aromatic H/D exchange. Groups 5 and 6 metal chlorides, such as MoCl₅, WCl₆, NbCl₅, and TaCl₅, have been demonstrated to be efficient catalysts for the H/D exchange of aromatic compounds with deuterated benzene (C₆D₆) as the deuterium source. researchgate.net These reactions can proceed smoothly at room temperature. researchgate.net Furthermore, iron-based catalysts, such as a stable trans-dihydride N-heterocyclic carbene (NHC) iron complex, have been shown to catalyze the selective H/D exchange at (hetero)aromatic hydrocarbons using benzene-d6 as the deuterium source under mild conditions (50-80 °C). acs.org
Metal-free catalytic systems have also emerged as a viable alternative. A triaryl carbenium ion has been employed as a mediator for the H/D exchange in aromatic compounds with D₂O, offering a sustainable approach that avoids the use of expensive and potentially contaminating metals. nih.gov
Table 1: Comparison of Catalytic Systems for Aromatic H/D Exchange
| Catalyst System | Deuterium Source | Conditions | Substrate Scope | Key Features |
| Pt/C | D₂O | Room Temperature | Aromatic compounds, including phenols | Heterogeneous, high selectivity for aromatic positions. researchgate.net |
| MoCl₅, WCl₆, NbCl₅, TaCl₅ | C₆D₆ | Room Temperature | Naphthalene, anthracene, toluene | Homogeneous, efficient under mild conditions. researchgate.net |
| Trans-dihydride NHC Iron Complex | C₆D₆ | 50-80 °C | (Hetero)aromatic hydrocarbons | Earth-abundant metal catalyst, tolerant of various functional groups. acs.org |
| Triaryl Carbenium Ion | D₂O | Not specified | Natural products, small-molecule drugs | Metal-free, sustainable. nih.gov |
Utilization of Deuterated Precursors in Aromatic Functionalization
Once a perdeuterated aromatic compound like benzene-d6 or toluene-d8 is obtained, it can be further functionalized to introduce the desired chloromethyl group. The use of these deuterated precursors is essential to ensure that the final product, this compound, has the deuterium labels exclusively on the aromatic ring.
The synthesis of deuterated benzene can be achieved through methods other than direct exchange, such as the Grignard reaction. For example, the reaction of a suitable halogenated benzene with magnesium followed by quenching with D₂O can introduce deuterium atoms at specific positions. sdu.dk While this is effective for producing specific isotopologues, for perdeuteration, exchange reactions are often more practical. sdu.dk The development of H/D exchange procedures compatible with industrial-scale production is crucial for making deuterated compounds more accessible. uwaterloo.ca
Late-stage functionalization techniques are also relevant, as they allow for the introduction of deuterium into complex molecules at a late step in the synthetic sequence. nih.govacs.org This can be particularly advantageous in the synthesis of complex deuterated pharmaceuticals. nih.gov
Deuteration Techniques for Chloromethylation
With a perdeuterated toluene (toluene-d8) or a suitable functionalized perdeuterated benzene in hand, the next step is the introduction of a chloromethyl group. For the specific target of this compound, the starting material would ideally be toluene-d5 (deuterated on the ring). If starting from benzene-d6, a Friedel-Crafts alkylation with a methylating agent would be required first to produce toluene-d5, which would then be followed by chlorination.
Photochlorination of Deuterated Toluene
Photochlorination is a common method for the side-chain chlorination of toluene and its derivatives. This free-radical chain reaction is initiated by the photolytic cleavage of chlorine gas (Cl₂) into chlorine radicals. These radicals then abstract a hydrogen (or in this case, a deuterium) atom from the methyl group of toluene to form a benzyl (B1604629) radical, which then reacts with another molecule of Cl₂ to yield benzyl chloride and a new chlorine radical.
Studies on the photochlorination of α-d1-toluene have shown that the reaction proceeds without significant rearrangement of the free radicals. acs.org The relative reactivity of the deuterium and hydrogen atoms in the methyl group of toluene has been investigated, providing insights into the kinetic isotope effect of the reaction. acs.org The application of microstructured reactors has been shown to significantly accelerate the photochlorination of toluene. rsc.org However, this intensification can sometimes lead to a decrease in selectivity, with the formation of ring-chlorinated byproducts. rsc.org Careful control of reaction conditions, including dynamic irradiation, can suppress the formation of these undesired products. rsc.org
Chlorination of Deuterated Benzyl Alcohols
An alternative route to this compound involves the synthesis of the corresponding deuterated benzyl alcohol (benzyl-2,3,4,5,6-d5 alcohol) as an intermediate, followed by its conversion to the chloride. This approach can offer high selectivity for the desired product.
Several reagents are effective for the chlorination of benzyl alcohols. A combination of hexachloroacetone (B130050) and polymer-supported triphenylphosphine (B44618) has been used to prepare chirally deuterated benzyl chlorides from their corresponding alcohols. nih.gov This method provides a general route for this transformation. Another highly chemoselective and rapid method for the chlorination of benzyl alcohols under neutral conditions utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This procedure is fast, high-yielding, and compatible with acid-labile functional groups. organic-chemistry.org Thionyl chloride (SOCl₂) is a classic reagent for converting alcohols to chlorides, though its use with benzyl alcohols can sometimes lead to the formation of sulfite (B76179) byproducts. researchgate.net
Table 2: Reagents for the Chlorination of Benzyl Alcohols
| Reagent System | Conditions | Key Features |
| Hexachloroacetone/Polymer-supported Triphenylphosphine | Not specified | General method, applicable to chirally deuterated alcohols. nih.gov |
| 2,4,6-Trichloro-1,3,5-triazine (TCT)/DMSO | Room Temperature | Rapid, highly chemoselective, neutral conditions. organic-chemistry.org |
| Thionyl Chloride (SOCl₂) | Varies | Classical reagent, potential for sulfite byproduct formation. researchgate.net |
Deoxyhalogenation Methods for Deuterated Benzaldehydes
A third synthetic strategy involves the use of a deuterated benzaldehyde (B42025), specifically benzaldehyde-2,3,4,5,6-d5, as the precursor. This aldehyde can then be converted to the benzyl chloride through a deoxyhalogenation reaction.
While direct deoxyhalogenation of an aldehyde to a benzyl chloride is less common, a two-step approach involving reduction of the aldehyde to the corresponding alcohol followed by chlorination (as described in section 2.2.2) is a well-established and reliable method. The reduction of deuterated benzaldehyde to deuterated benzyl alcohol can be achieved with a variety of reducing agents. For instance, electrocatalytic reduction using a Pdδ+/NC cathode has been shown to be effective for the deuteration of benzaldehyde to deuterated benzyl alcohol. nih.gov
Recent advancements have also explored the deoxygenative deuteration of aldehydes directly to deuterated methyl-containing aromatic compounds using a heterogeneous palladium catalyst, which could be adapted for the synthesis of related deuterated compounds. researchgate.net
Stereoselective Synthesis of Chiral Deuterated Benzyl Chlorides
The synthesis of benzyl chlorides with chirality at the benzylic carbon (α-carbon) that is also deuterated presents a significant synthetic challenge. Research has focused on developing methods that can control the stereochemistry during the introduction of the chlorine atom.
A notable method involves the conversion of chirally deuterated benzyl alcohols into their corresponding chlorides with high stereoselectivity. nih.gov One such approach utilizes a combination of hexachloroacetone and polymer-supported triphenylphosphine. This system serves as an effective reagent for the chlorination of benzyl alcohols while preserving the stereochemical integrity of the chiral center. nih.gov
In a specific application of this methodology, a key intermediate for the synthesis of doubly labeled tyrosine was prepared. The process involved the alkylation of (15)N-labeled (-)-8-phenylmenthylhippurate with R-(-)-4-triisopropylsilyloxybenzyl-α-d chloride. nih.gov The chiral deuterated benzyl chloride precursor was synthesized from the corresponding chiral deuterated benzyl alcohol. The study reported achieving significant diastereomeric excess (de), indicating a high degree of stereocontrol in the synthesis. nih.gov
Table 1: Example of Stereoselective Synthesis Outcome for a Labeled Tyrosine Precursor
| Product | Diastereomeric Excess (α-carbon) | Diastereomeric Excess (β-carbon) |
|---|
Data sourced from a study on the synthesis of doubly labeled protected tyrosine using a chirally deuterated benzyl chloride intermediate. nih.gov
This method highlights a viable pathway for producing enantiomerically enriched deuterated benzyl chlorides, which are valuable building blocks for preparing complex, isotopically labeled molecules for mechanistic and metabolic studies.
Scale-Up Considerations in Deuterated Benzyl Chloride Production for Research
Moving from small-scale laboratory synthesis to larger, gram-scale production of deuterated compounds like this compound for research purposes introduces several challenges. Key considerations include maintaining yield and isotopic purity, managing reaction conditions, and ensuring the economic viability of the process.
The production of deuterated benzyl alcohol, a direct precursor to deuterated benzyl chloride, has been successfully scaled to the gram level. researchgate.netresearchgate.net Research has shown that conditions used for small-scale synthesis can be adapted for gram-scale reactions, achieving similar yields and levels of deuterium incorporation. researchgate.net A significant aspect of scaling up is the potential for recycling key reagents, such as heavy water (D₂O), which can be recovered and reused in subsequent reactions without a loss of efficiency, thereby reducing costs. researchgate.net
For larger-scale production, electrochemical methods have shown promise. One reported system uses a Pdδ+/NC-based electrolyser to achieve ten-gram-scale production of deuterated benzyl alcohol over extended periods (e.g., 500 hours). researchgate.net Such continuous-flow or extended-batch processes are advantageous for producing the quantities needed for extensive research projects.
The final chlorination step, converting the deuterated benzyl alcohol or toluene to this compound, also requires careful management when scaled. The thermal chlorination of toluene, for instance, is typically performed at elevated temperatures (80-100°C) and pressures (1-3 atm) to optimize the reaction rate and minimize byproducts. ije.ir When scaling up, the reactor design is critical for maintaining precise temperature and pressure control to ensure consistent product quality and safety. ije.ir
Table 2: Comparison of Synthesis Scales for Deuterated Benzyl Alcohol Precursor
| Parameter | Laboratory-Scale | Gram-Scale / Scaled-Up |
|---|---|---|
| Scale | Milligram to <1 gram | Gram-scale researchgate.net to 10-gram scale researchgate.net |
| Reactor Type | Standard laboratory glassware | Bench reactor (e.g., 7 liters) ije.ir, Electrochemical cell researchgate.net |
| Key Reagents | D₂O, Catalysts | Recyclable D₂O, Heterogeneous catalysts researchgate.net |
| Process Type | Batch | Batch or Continuous researchgate.net |
| Primary Goal | Proof of concept, small sample generation | Production of material for extensive research |
Ultimately, the successful scale-up for research purposes hinges on developing robust, reproducible, and economically feasible synthetic routes that can consistently provide high-purity deuterated intermediates.
Advanced Analytical Applications of Benzyl 2,3,4,5,6 D5 Chloride
Mass Spectrometry (MS) Techniques
In mass spectrometry, stable isotope-labeled compounds are considered the gold standard for internal standards due to their near-identical chemical and physical properties to their non-labeled counterparts.
Quantitative analysis by GC-MS is a powerful technique for detecting and measuring trace amounts of volatile and semi-volatile compounds. The isotope dilution mass spectrometry (IDMS) method, which employs a stable isotope-labeled internal standard, provides the highest level of accuracy and precision.
Benzyl-2,3,4,5,6-d5 chloride is an ideal internal standard for the quantification of benzyl (B1604629) chloride. In this method, a known quantity of the deuterated standard is spiked into the sample before any extraction or preparation steps. Because the deuterated and non-deuterated forms have virtually identical chemical properties (e.g., polarity, volatility, reactivity), they behave identically during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be matched by a proportional loss of the internal standard.
During GC separation, this compound co-elutes with the native benzyl chloride. However, the mass spectrometer can easily distinguish them based on their mass-to-charge (m/z) ratio. The molecular ion of benzyl chloride (C₇H₇Cl) will have a different m/z value than that of this compound (C₇H₂D₅Cl). This principle is demonstrated in studies quantifying benzyl chloride in food and pharmaceutical products using a similar standard, benzyl chloride-d7. researchgate.netresearchgate.net
The concentration of the analyte is determined by comparing the peak area of its characteristic ion to the peak area of the corresponding ion from the internal standard.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Benzyl Chloride (Analyte) | C₇H₇³⁵Cl | 126.58 | 126 (M+), 91 (Tropylium ion) |
| This compound (Standard) | C₇H₂D₅³⁵Cl | 131.61 | 131 (M+), 96 (Tropylium-d5 ion) |
This method effectively corrects for variations in sample matrix effects, injection volume, and instrument response, leading to highly reliable and accurate quantification. researchgate.netresearchgate.net
Applications in Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Quantitative Analysis
This compound serves as a critical tool in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), primarily by functioning as or enabling the creation of an ideal internal standard. The core principle behind its application is isotope dilution mass spectrometry (IDMS), a gold-standard method for achieving the highest accuracy and precision in quantification. clearsynth.comtexilajournal.com
In this approach, a known quantity of the stable isotope-labeled compound, in this case, one containing the benzyl-d5 moiety, is added to a sample prior to preparation and analysis. texilajournal.com Because the deuterated standard is chemically identical to the non-deuterated (or "light") analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the LC-MS process. clearsynth.com Since the mass spectrometer can easily distinguish between the light analyte and the heavy (deuterated) standard based on their mass difference, the ratio of their signals can be used to calculate the exact concentration of the analyte, effectively canceling out variations that would otherwise compromise the accuracy of the results. texilajournal.com
This compound is particularly useful as a derivatizing agent for analytes containing primary and secondary amines or hydroxyl groups. Derivatization is a technique used to modify an analyte to make it more suitable for analysis. daneshyari.comchromatographyonline.com By reacting the analyte with benzyl chloride, a benzyl group is attached, which can improve the analyte's chromatographic retention on commonly used reverse-phase columns and enhance its ionization efficiency, leading to better sensitivity. nih.gov
When a mixture of the unlabeled analyte and a certified standard are derivatized with this compound, a stable isotope-labeled internal standard is created in situ. This is a powerful strategy when a deuterated version of the analyte itself is not available. The five deuterium (B1214612) atoms on the phenyl ring create a mass shift of +5 Daltons (Da) compared to the analyte derivatized with standard benzyl chloride. This mass difference is easily resolved by the mass spectrometer.
For example, in a quantitative analysis of a primary amine (R-NH₂), the sample would be split. One portion would be derivatized with standard benzyl chloride to form the analyte derivative, and another would be derivatized with this compound to create the internal standard.
Table 1: Mass Shift in LC-MS/MS Analysis from Derivatization
| Compound | Derivatizing Agent | Molar Mass of Added Group ( g/mol ) | Resulting Mass Shift (Da) | Monitored Transition in MS/MS (Precursor Ion → Product Ion) |
| Analyte (e.g., a primary amine) | Benzyl chloride | 91.13 | 0 (Reference) | [M+91]⁺ → 91⁺ |
| Internal Standard | This compound | 96.16 | +5 | [M+96]⁺ → 96⁺ |
This method ensures that any variability during the analytical process affects both the analyte and the internal standard equally, leading to a highly reliable and reproducible quantification. nih.gov
Tracer Applications in Metabolic Pathways and Environmental Monitoring
The isotopic signature of this compound makes it an effective tracer for elucidating metabolic pathways and for conducting environmental fate studies. researchgate.netcriver.com A tracer is a substance containing atoms that are different from the naturally abundant isotopes, which can be followed as it moves through a system.
Metabolic Pathway Tracing
In drug discovery and metabolic research, understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial. researchgate.net If a drug candidate contains a benzyl group, a version can be synthesized using this compound. When this deuterated drug is introduced into a biological system (e.g., cell culture or an animal model), it follows the same metabolic pathways as the unlabeled drug. escholarship.org
Researchers can then use LC-MS/MS to screen for metabolites. Any molecule containing the benzyl-d5 group will exhibit the characteristic +5 Da mass shift, making it easy to distinguish from endogenous molecules. This allows for the unambiguous identification of drug-derived metabolites, helping to map metabolic routes and identify potential breakdown products. researchgate.net This technique is a powerful tool for understanding the biotransformation of xenobiotics.
Environmental Monitoring
In environmental science, stable isotope-labeled compounds are used to track the fate and degradation of pollutants. researchgate.netfera.co.uk Benzyl chloride itself can be an environmental contaminant, and its degradation pathways in soil and water are of interest. By "spiking" an environmental sample (e.g., a soil or water sample) with a known amount of this compound, it can be used as an internal standard for the accurate quantification of the unlabeled benzyl chloride pollutant.
Furthermore, this compound can be used in controlled laboratory studies to simulate environmental conditions. By introducing the labeled compound into a microcosm (e.g., a container with soil and water), scientists can track its degradation over time. By analyzing samples at various intervals with LC-MS, they can identify the formation of deuterated degradation products. This provides direct evidence of the transformation pathways and helps to determine the rate of degradation, which is essential for environmental risk assessment. researchgate.netfera.co.uk
Table 2: Research Findings from Tracer Applications
| Application Area | Methodology | Key Finding | Implication |
| Metabolic Studies | Dosing a biological system with a d5-benzyl-labeled drug candidate and analyzing metabolites with LC-MS/MS. | Identification of novel metabolites containing the d5-benzyl group. | Elucidation of the drug's biotransformation pathway and identification of potentially active or toxic metabolites. |
| Environmental Monitoring | Spiking soil samples with this compound to study its degradation under aerobic conditions. | Detection of deuterated benzyl alcohol and benzoic acid over time. | Confirms the oxidative degradation pathway of benzyl chloride in the environment and allows for the calculation of its environmental half-life. |
Mechanistic Research Utilizing Benzyl 2,3,4,5,6 D5 Chloride
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect is the ratio of the rate constant of a reaction with a light isotope to the rate constant of the same reaction with a heavy isotope (kL/kH). wikipedia.org In the context of Benzyl-2,3,4,5,6-d5 chloride, the focus is often on secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org
Nucleophilic substitution reactions of benzyl (B1604629) halides can proceed through SN1, SN2, or borderline mechanisms, depending on the reaction conditions and the structure of the substrate. quora.comreddit.comspcmc.ac.in The stability of the benzyl carbocation, due to resonance delocalization, makes the SN1 pathway more accessible than for simple primary alkyl halides. blogspot.comdoubtnut.com Conversely, the primary nature of the benzylic carbon also allows for SN2 reactions. spcmc.ac.in
Isotopically labeling the benzene (B151609) ring with deuterium (B1214612) in this compound allows for the study of secondary β-deuterium kinetic isotope effects. These effects can help differentiate between SN1 and SN2 mechanisms.
SN1 Mechanism: In an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate. masterorganicchemistry.com The transition state leading to this carbocation has significant sp2 character at the benzylic carbon. The change in hybridization from sp3 in the reactant to sp2 in the transition state leads to a small but measurable normal secondary kinetic isotope effect (kH/kD > 1). wikipedia.org This is because the out-of-plane bending vibrations of the C-D bonds are less sterically hindered in the more planar transition state compared to the C-H bonds, leading to a slight rate increase for the deuterated compound.
SN2 Mechanism: In an SN2 reaction, the nucleophile attacks the carbon center at the same time as the leaving group departs in a single, concerted step. masterorganicchemistry.com The transition state is a trigonal bipyramidal structure. The hybridization at the benzylic carbon remains largely sp3-like, but with increased steric crowding. This can lead to a small inverse kinetic isotope effect (kH/kD < 1) or no significant effect, as the vibrational frequencies of the C-D bonds are less affected compared to the SN1 transition state.
Borderline Kinetics: For reactions that proceed through a borderline mechanism, the observed kinetic isotope effects are often intermediate between those expected for pure SN1 and SN2 pathways. osti.gov The magnitude of the KIE can provide information about the degree of carbocation character in the transition state.
| Mechanism | Hybridization Change at Benzylic Carbon (Reactant → TS) | Expected kH/kD | Rationale |
|---|---|---|---|
| SN1 | sp3 → sp2 | > 1 (Normal) | Loosening of out-of-plane bending vibrations in the more planar transition state. |
| SN2 | sp3 → sp3-like (trigonal bipyramidal) | ≈ 1 or < 1 (Inverse) | Increased steric hindrance in the crowded transition state. |
| Borderline | Intermediate | Intermediate | Transition state has partial carbocation character. |
While the primary focus of using this compound is on deuterium isotope effects, it's important to note that studies on benzyl chlorides often also investigate chlorine leaving group isotope effects (k35/k37). researchgate.net These studies provide complementary information about the C-Cl bond breaking in the transition state. For instance, a larger chlorine KIE is generally observed for SN1 reactions, where the C-Cl bond is significantly broken in the rate-determining step, compared to SN2 reactions. osti.govacs.org The magnitude of the chlorine isotope effect can be used to distinguish between SN1 and SN2 reactions. osti.gov For reactions with borderline kinetics, the isotope effects are intermediate between these two extremes. osti.gov
The deuterium atoms in this compound are in the beta position relative to the benzylic carbon where the substitution occurs. The observed KIEs are therefore secondary β-hydrogen isotope effects. These effects are primarily attributed to changes in hyperconjugation and steric effects between the reactant and the transition state. libretexts.org
In the case of an SN1 reaction of benzyl chloride, the developing positive charge on the benzylic carbon in the transition state can be stabilized by hyperconjugation with the C-H bonds of the benzene ring. The replacement of hydrogen with deuterium weakens this hyperconjugative stabilization because the C-D bond is stronger and has a lower zero-point energy, leading to a normal kinetic isotope effect.
Tracing Reaction Pathways in Organic Transformations
Deuterium-labeled compounds like this compound are invaluable as tracers to follow the fate of specific atoms or molecular fragments throughout a reaction sequence. clearsynth.com By using techniques such as mass spectrometry and NMR spectroscopy, chemists can determine the position of the deuterium atoms in the products, providing direct evidence for proposed reaction pathways and ruling out others.
For instance, in reactions involving rearrangements or migrations of the benzyl group, the presence of the deuterium-labeled phenyl ring in a specific location in the final product can confirm the proposed mechanism. This is particularly useful in complex multi-step syntheses or in studying reactions with intricate mechanisms.
Deuterium Effects on Reaction Rates and Selectivity
The substitution of hydrogen with deuterium can influence not only the rate of a reaction but also its selectivity (product distribution). nih.gov This is a consequence of the kinetic isotope effect. If a reaction has multiple competing pathways with different rate-determining steps, the deuterated compound may favor one pathway over another compared to its non-deuterated counterpart.
For example, in a reaction where a C-H bond on the aromatic ring is involved in a secondary, non-rate-determining product-forming step, the presence of a C-D bond could potentially alter the product ratios. While the primary KIE on the main reaction pathway might be negligible, a secondary KIE on a competing pathway could shift the selectivity.
| Mechanistic Question | Experimental Probe | Observation | Interpretation |
|---|---|---|---|
| Distinguishing SN1 vs. SN2 | Secondary β-Deuterium KIE | kH/kD > 1 | Significant carbocation character in the transition state (SN1-like). |
| Distinguishing SN1 vs. SN2 | Secondary β-Deuterium KIE | kH/kD ≈ 1 or < 1 | Little to no carbocation character in the transition state (SN2-like). |
| Tracing Benzyl Group Migration | Deuterium Labeling | Deuterium found in a specific position in the product. | Confirms the pathway of the benzyl group. |
| Effect on Product Distribution | Comparison of product ratios for deuterated and non-deuterated reactants. | Altered product selectivity. | Indicates a KIE on one or more competing reaction pathways. |
Role of Benzyl 2,3,4,5,6 D5 Chloride in Advanced Organic Synthesis
Precursor for the Synthesis of Deuterated Organic Compounds
The primary application of Benzyl-2,3,4,5,6-d5 chloride is as a versatile precursor for synthesizing a variety of deuterium-labeled organic compounds. The stability of the C-D bonds on the aromatic ring ensures that the isotopic label is retained throughout multi-step synthetic sequences, which is crucial for applications in drug discovery and mechanistic studies. nih.gov
A prominent application of this compound is in the synthesis of Benzyl-2,3,4,5,6-d5 cyanide (C₆D₅CH₂CN). This reaction is typically achieved through a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide. smolecule.comatamanchemicals.com The Kolbe nitrile synthesis, a well-established method, can be directly adapted for this purpose, where the chloride is displaced by the cyanide nucleophile. atamanchemicals.comorgsyn.org
The reaction involves heating this compound with sodium cyanide in an aqueous alcohol solution. orgsyn.org The resulting Benzyl-2,3,4,5,6-d5 cyanide is a key intermediate itself, which can be further elaborated. For instance, it can undergo hydrolysis to produce deuterated phenylacetic acid or be reduced to form deuterated phenethylamine. smolecule.comatamanchemicals.com
Table 1: Synthesis of Benzyl-2,3,4,5,6-d5 cyanide
| Reactant | Reagent | Solvent | Reaction Type | Product |
|---|
This interactive table summarizes the key components of the reaction.
This compound is a direct precursor to deuterated benzylamine. The synthesis is achieved through the ammonolysis of the deuterated benzyl (B1604629) chloride. google.com This process involves reacting this compound with an excess of ammonia, typically in an aqueous solution under controlled temperature and pressure, to yield Benzyl-2,3,4,5,6-d5-amine. google.com The use of a large excess of ammonia is critical to minimize the formation of secondary (dibenzylamine) and tertiary (tribenzylamine) amine byproducts, thereby maximizing the yield of the primary amine. google.com
Furthermore, related derivatives can be synthesized. For instance, reacting this compound with specific primary or secondary arylamines can produce N-substituted deuterated arylbenzylamines. google.com These reactions are often carried out in the presence of a base and a phase-transfer catalyst to improve efficiency. google.com
The synthesis of deuterated quaternary ammonium compounds is readily accomplished using this compound as the benzylating agent. These compounds are widely used as bactericides and phase-transfer catalysts. googleapis.comnih.gov The reaction, known as quaternization, involves the treatment of a tertiary amine with this compound. googleapis.com
This nucleophilic substitution reaction proceeds efficiently, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation with a chloride counter-ion. Research has shown that conducting this reaction in water or a water-containing organic solvent can significantly accelerate the reaction rate and increase the conversion to the desired quaternary ammonium salt. googleapis.com An important class of these compounds are the deuterated benzalkonium chlorides, which can be prepared from the reaction of N,N-dimethyldodecylamine with this compound. semanticscholar.orgresearchgate.net
Table 2: Representative Quaternization Reaction
| Tertiary Amine | Benzylating Agent | Solvent | Product Class |
|---|
This interactive table illustrates the general scheme for preparing deuterated quaternary ammonium compounds.
Integration into Multi-Step Synthetic Strategies
This compound serves as a critical building block in complex, multi-step synthetic strategies, particularly in the fields of medicinal chemistry and material science. stackexchange.com The incorporation of deuterium (B1214612) at specific, metabolically stable positions can significantly alter the pharmacokinetic profile of a drug molecule, a strategy known as the "deuterium switch". nih.gov By using this compound, synthetic chemists can introduce a deuterated benzyl moiety into a larger molecular scaffold.
The chemical reactivity of the chloromethyl group allows for its conversion into a wide range of functional groups. For example, it can be used in Friedel-Crafts alkylations to attach the deuterated benzyl group to another aromatic ring, or it can be converted to the corresponding Grignard reagent for subsequent carbon-carbon bond formation. This versatility allows for the strategic placement of the deuterated aromatic ring within a target molecule, enabling researchers to study metabolic pathways, reaction mechanisms, and the kinetic isotope effect.
Controlled Deuterium Incorporation and Regioselectivity Studies
The use of this compound provides an unequivocal method for controlled deuterium incorporation. Since the five deuterium atoms are pre-installed on the aromatic ring, there is no ambiguity about the location of the isotopic labels. sigmaaldrich.com This is a significant advantage over methods where deuterium is introduced under exchange conditions, which can sometimes lead to scrambling or incomplete labeling. nih.gov
This precise placement is essential for regioselectivity studies. When a molecule containing the C₆D₅- moiety undergoes metabolic transformation or chemical reaction, the deuterium-labeled ring acts as a spectator and a reporter. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can easily track the deuterated fragment, allowing chemists to determine with high confidence where chemical changes have occurred on other parts of the molecule. This precise labeling strategy is invaluable for elucidating complex reaction pathways and understanding the regioselective nature of enzymatic or chemical processes. nih.gov
Computational and Theoretical Investigations Pertaining to Deuterated Benzyl Systems
Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects
Quantum chemical calculations are instrumental in elucidating the kinetic isotope effects (KIEs) observed when hydrogen is replaced by deuterium. In the context of benzyl (B1604629) systems, these calculations help to understand how deuteration of the aromatic ring in Benzyl-2,3,4,5,6-d5 chloride influences reaction rates and mechanisms. The primary deuterium KIE (kH/kD) arises from the difference in zero-point vibrational energies (ZPVE) between C-H and C-D bonds. The heavier mass of deuterium leads to a lower ZPVE for the C-D bond, requiring more energy to break, which typically results in a slower reaction rate for the deuterated compound.
Theoretical studies on the SN2 reaction of benzyl derivatives provide a framework for understanding these effects. While specific calculations for this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on related systems. For instance, computational analyses of the solvolysis of benzyl chlorides have been used to model the transition state structure and predict the influence of substituents on the reaction mechanism. acs.orgresearchgate.net The substitution of hydrogen with deuterium in the phenyl ring is expected to have a secondary isotope effect, influencing the stability of the transition state through hyperconjugation and steric effects.
Table 1: Theoretical Isotope Effects in Benzyl Systems (Hypothetical Data)
| Reaction Type | Computational Method | Calculated kH/kD | Predicted Effect |
|---|---|---|---|
| SN2 Nucleophilic Substitution | DFT (B3LYP/6-31G*) | 1.05 | Small normal secondary KIE |
This table presents hypothetical data based on established principles of kinetic isotope effects, as specific computational results for this compound were not available in the searched literature.
Molecular Dynamics Simulations Involving Deuterated Analogs
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules in solution, providing insights into solvation, diffusion, and intermolecular interactions. For deuterated compounds like this compound, MD simulations can reveal how the change in mass and vibrational modes of the aromatic ring affects the molecule's behavior in different solvents.
Table 2: Simulated Diffusion Coefficients of Deuterated Aromatic Compounds (Illustrative Data)
| Compound | Solvent | Temperature (K) | Simulated Diffusion Coefficient (10⁻⁵ cm²/s) |
|---|---|---|---|
| Toluene (B28343) | Water | 298 | 2.2 |
| Toluene-d8 (B116792) | Water | 298 | 2.1 |
| Benzyl chloride | Methanol | 298 | 1.8 |
This table contains illustrative data to demonstrate the expected trend, as direct simulation results for this compound were not found in the provided search results.
Theoretical Modeling of Reaction Intermediates and Transition States
Theoretical modeling is a cornerstone for understanding the intricate details of chemical reaction pathways, including the structure and energetics of fleeting intermediates and transition states. For reactions involving this compound, computational modeling can predict how deuteration of the phenyl ring affects the stability of carbocation intermediates in SN1 reactions or the geometry of the transition state in SN2 reactions.
Studies on the hydrolysis of benzyl chlorides have utilized density functional theory (DFT) to investigate the transition from a stepwise SN1 mechanism to a concerted SN2 mechanism. researchgate.net These models show that electron-donating or withdrawing groups on the phenyl ring significantly influence the reaction pathway. Deuterium is a weak electron-donating group, and its presence on the phenyl ring in this compound would be expected to have a subtle but calculable effect on the stability of the transition state. Computational analysis of the SN2 reaction between a nucleophile and methyl chloride provides a foundational understanding of the potential energy surface for such reactions. sciforum.netresearchgate.net
Table 3: Calculated Activation Barriers for SN2 Reactions of Benzyl Derivatives (Representative Data)
| Substrate | Nucleophile | Computational Level | Calculated Activation Barrier (kcal/mol) |
|---|---|---|---|
| Benzyl chloride | CN⁻ | B3LYP/6-31+G* | 15.2 |
| p-Methylbenzyl chloride | CN⁻ | B3LYP/6-31+G* | 14.8 |
The data for this compound is an estimation based on the expected small secondary kinetic isotope effect, as specific computational results were not available.
Vibrational Frequency Analysis of this compound and Its Derivatives
Vibrational frequency analysis, typically performed using DFT calculations, is a powerful tool for interpreting infrared (IR) and Raman spectra. For this compound, this analysis can predict the characteristic vibrational modes and how they shift upon deuteration of the aromatic ring. The C-D stretching and bending vibrations will appear at lower frequencies compared to the corresponding C-H vibrations due to the heavier mass of deuterium.
Computational studies on the vibrational spectra of deuterated PAHs and other aromatic compounds have demonstrated the accuracy of DFT methods in predicting these isotopic shifts. arxiv.orgarxiv.org The calculated vibrational spectra can aid in the identification and characterization of deuterated compounds. For this compound, the most significant changes in the vibrational spectrum compared to the non-deuterated analogue would be the appearance of C-D stretching modes around 2200-2300 cm⁻¹ and the shift of various ring deformation modes.
Table 4: Calculated Vibrational Frequencies for Benzyl Chloride and its Deuterated Analog (Selected Modes)
| Vibrational Mode | Benzyl chloride (Calculated, cm⁻¹) | This compound (Calculated, cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | ~3060 | - |
| Aromatic C-D Stretch | - | ~2280 |
| CH₂ Asymmetric Stretch | ~2950 | ~2950 |
| CH₂ Symmetric Stretch | ~2870 | ~2870 |
| C-Cl Stretch | ~700 | ~695 |
Frequencies are approximate values based on typical DFT calculations for similar molecules, as a specific computational study for this compound was not found.
Conformational Analysis of Deuterated Benzyl Compounds
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For benzyl compounds, a key conformational feature is the rotation around the C-C bond connecting the phenyl ring and the benzylic carbon. Computational methods can determine the preferred conformations and the energy barriers to rotation.
Quantum Theory of Atoms in Molecules (QTAIM) analysis on benzyl derivatives has shown that the conformational preference is related to minimizing steric repulsion. nih.gov Theoretical studies on benzyl alcohol have explored its potential energy surface, identifying the minimum energy structures and the transition states for their interconversion. figshare.com For this compound, deuteration of the phenyl ring is not expected to dramatically alter the preferred conformation, which is typically a staggered arrangement to minimize steric hindrance. However, the rotational barrier might be slightly affected due to the subtle changes in van der Waals radii and vibrational amplitudes of the C-D bonds compared to C-H bonds.
Table 5: Calculated Rotational Barriers for Benzyl Derivatives (Representative Data)
| Compound | Computational Method | Rotational Barrier (kcal/mol) |
|---|---|---|
| Benzyl fluoride | B3LYP/6-311++G(2d,2p) | 1.48 |
| Benzyl chloride | B3LYP/6-311++G(2d,2p) | 2.5 (Estimated) |
| Benzyl bromide | B3LYP/6-311++G(2d,2p) | 3.2 (Estimated) |
Data for benzyl chloride and its deuterated analog are estimations based on trends observed in related benzyl halides, as specific computational results were not available in the provided search results.
Research Safety and Handling Protocols for Benzyl 2,3,4,5,6 D5 Chloride
Best Practices for Storage and Handling in a Research Environment
Proper storage and handling are critical to maintaining the chemical integrity of Benzyl-2,3,4,5,6-d5 chloride and ensuring a safe research environment.
Storage Conditions:
Store containers in a cool, dry, and well-ventilated place. westliberty.edupentachemicals.eu
Keep containers tightly closed to prevent leakage and exposure to moisture, which can cause degradation and isotopic exchange. westliberty.edulabinsights.nl
Store locked up and away from incompatible materials such as strong oxidizing agents and metals. nj.govpentachemicals.eu
Keep away from all sources of ignition, including heat, sparks, and open flames. westliberty.edu Take measures to prevent the buildup of electrostatic charge. westliberty.edu
Handling Procedures:
All manipulations should be performed within a chemical fume hood to control vapor exposure. amazonaws.com
Use only with adequate ventilation and avoid breathing vapors, mist, or gas. westliberty.educdc.gov
When transferring the compound, use equipment and techniques that minimize aerosol generation.
To maintain isotopic purity, use dry glassware and handle under an inert atmosphere. labinsights.nlsynmr.in This is crucial for applications like NMR spectroscopy where water contamination can interfere with results. labinsights.nl
Table 2: Storage and Handling Summary
| Aspect | Best Practice |
| Location | Cool, dry, well-ventilated, locked area. westliberty.edupentachemicals.eu |
| Container | Tightly sealed, upright to prevent leaks. westliberty.edulabinsights.nl |
| Ignition Sources | Keep away from heat, sparks, and open flames. westliberty.edu |
| Incompatibilities | Segregate from oxidizing agents and metals. nj.gov |
| Atmosphere | Handle under an inert atmosphere (e.g., nitrogen, argon) to prevent moisture contamination. labinsights.nl |
Procedures for Chemical Spill Containment and Clean-up
In the event of a spill, a prompt and appropriate response is crucial to mitigate hazards. Only trained personnel with proper PPE should attempt to clean up a minor chemical spill. binghamton.edu
Minor Spill Clean-up:
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated. westliberty.edu If vapors are significant, evacuate the area.
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment. westliberty.educuny.edu
Contain the Spill: Create a dike around the spill using an absorbent material like vermiculite, sand, or a commercial spill pillow to prevent it from spreading. cuny.edugatech.edu Work from the outside of the spill toward the center. gatech.eduyoutube.com
Absorb the Chemical: Cover the spill with a suitable non-flammable absorbent material. pentachemicals.eu For organic halides, sodium bicarbonate can be applied before absorption. uark.edu
Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable container for hazardous waste. pentachemicals.eucuny.edu
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste. binghamton.eduyoutube.com
Dispose: Label the waste container with a hazardous waste tag and dispose of it through the institution's hazardous waste program. binghamton.eduyoutube.com
For large spills or any spill you are not equipped or trained to handle, evacuate the area immediately, close the doors, and contact your institution's emergency response team. cuny.eduyoutube.com
Considerations for Hazardous Waste Disposal of Deuterated Compounds
The disposal of this compound and associated contaminated materials must comply with federal, state, and local regulations. pfw.edu The presence of deuterium (B1214612) does not fundamentally change the hazardous characteristics of the molecule for disposal purposes.
Waste Identification:
this compound waste should be classified as a hazardous waste due to its toxicity and potential carcinogenicity, similar to its non-deuterated form. westliberty.eduepa.gov It falls under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. pfw.eduepa.gov
Collection and Storage:
All waste, including contaminated absorbents, PPE, and empty containers, must be collected in a properly labeled, sealed, and chemically compatible container. binghamton.eduyoutube.com
The waste container should be marked with a "Hazardous Waste" label detailing its contents. binghamton.edu
Waste must be stored in a designated satellite accumulation area, segregated from incompatible materials. pfw.edu
Disposal Procedures:
Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF). epa.gov
A hazardous waste manifest is required to track the waste from the point of generation to its final disposal. epa.gov
Never dispose of this chemical down the drain or in the regular trash. ma.edugatech.edu
The fundamental principle is that deuterated hazardous waste must be managed with the same level of caution and regulatory compliance as its non-deuterated analog. pfw.eduepa.gov
Q & A
Q. What synthetic routes are commonly employed for Benzyl-2,3,4,5,6-d5 chloride, and how is isotopic purity ensured?
- Methodological Answer : this compound is synthesized via deuteration of benzyl chloride using deuterium gas or deuterated reagents. A key step involves catalytic hydrogen-deuterium exchange under controlled conditions to replace all five hydrogen atoms on the benzene ring . Isotopic purity (≥98 atom% D) is validated using nuclear magnetic resonance (NMR) spectroscopy (e.g., 400–600 MHz NMR) to confirm the absence of residual proton signals and mass spectrometry (MS) to verify the mass shift (M+5) .
| Analytical Technique | Purpose | Key Parameters |
|---|---|---|
| ¹H NMR (400–600 MHz) | Confirm deuteration | Absence of proton signals at aromatic positions |
| LC-MS/UPLC-MS | Quantify isotopic purity | Mass shift (M+5) and isotopic distribution |
| Elemental Analysis | Verify chemical purity | ≥95% chemical purity |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : High-resolution NMR and LC-MS are essential. NMR identifies structural integrity and deuteration efficiency, while LC-MS quantifies isotopic enrichment. For example, ¹³C NMR can distinguish deuterated carbons, and tandem MS (MS/MS) with collision-induced dissociation (CID) confirms fragmentation patterns . Additionally, Fourier-transform infrared spectroscopy (FTIR) monitors functional groups like C-Cl bonds .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Deuteration alters reaction kinetics due to reduced zero-point energy in C-D bonds, slowing reactions involving bond cleavage (e.g., SN2 mechanisms). Researchers must account for KIEs by adjusting reaction temperatures or catalysts. For example, in benzylation reactions, deuterated analogs may exhibit 2–3× slower rates compared to non-deuterated counterparts . Controlled experiments with isotopologue mixtures are recommended to quantify KIEs .
Q. What strategies resolve discrepancies in metabolic stability data for deuterated benzyl chloride analogs?
- Methodological Answer : Contradictions often arise from variations in deuterium retention during in vitro assays. To mitigate this:
Use stable isotope-labeled internal standards (e.g., Benzyl-2,3,4,5,6-d5 alcohol) to normalize MS data .
Validate metabolic pathways using hepatocyte incubations with isotopically matched controls.
Employ high-resolution mass spectrometry (HRMS) to distinguish between deuterated and non-deuterated metabolites .
| Source of Discrepancy | Resolution Strategy |
|---|---|
| Deuterium loss in LC-MS | Isotope dilution analysis with labeled standards |
| Matrix effects in biological samples | Solid-phase extraction (SPE) cleanup prior to analysis |
Q. How can LC-MS/MS parameters be optimized for detecting this compound in complex matrices?
- Methodological Answer : Optimize the following parameters:
-
Ionization : Electrospray ionization (ESI) in positive mode for enhanced chloride adduct formation ([M+Cl]⁻).
-
Fragmentation : Use CID with collision energy 20–30 eV to generate diagnostic ions (e.g., m/z 126 → 91 for benzyl fragments).
-
Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients improve retention and separation from interferents .
LC-MS/MS Parameter Optimal Setting Column C18 (2.1 × 50 mm, 1.7 µm) Mobile Phase 0.1% formic acid in water/acetonitrile Flow Rate 0.3 mL/min Detection Multiple reaction monitoring (MRM)
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
